
3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine
Overview
Description
3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One common method involves the reaction of N-phenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with methyl iodide to form the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Electrophiles/Nucleophiles: Halogens, alkylating agents, nucleophilic amines
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole derivatives .
Scientific Research Applications
3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis . Additionally, its anticancer properties are linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,3-thiadiazole: A structural isomer with distinct chemical properties.
1,2,5-thiadiazole: Another isomer with unique reactivity and applications.
Uniqueness
3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl groups contribute to its stability and enhance its interaction with molecular targets, making it a valuable compound for various research applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine with high purity and yield?
- Methodological Answer : The compound can be synthesized via a catalyst-free, one-pot strategy involving cyclization of thiourea derivatives with nitriles under mild conditions. For example, a standard procedure uses phenyl isothiocyanate and methyl-substituted nitriles in ethanol at 60–80°C for 12–24 hours, yielding 70–85% purity after recrystallization . Microwave-assisted synthesis (similar to methods for fluorobenzyl-thiotriazole derivatives) may also enhance reaction efficiency, reducing time from hours to minutes while maintaining yields above 80% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include a singlet at δ 2.41 ppm (3H, CH₃) and aromatic protons at δ 7.06–7.58 ppm (5H, phenyl). The NH proton appears as a broad singlet at δ 10.89 ppm .
- 13C NMR : Distinct peaks at δ 183.73 ppm (C=S) and δ 167.79 ppm (C=N) confirm the thiadiazole core. The methyl group resonates at δ 24.3 ppm .
- HRMS : The molecular ion [M+H⁺] is observed at m/z 208.0451 (calculated: 208.0448), validating the molecular formula C₉H₉N₃S .
Q. What are the common derivatives of this compound, and how are they synthesized?
- Methodological Answer : Derivatives include:
- N-substituted analogs (e.g., N-isopropyl, N-butyl): Synthesized via nucleophilic substitution of the amine group with alkyl halides in DMF under reflux .
- Halogenated derivatives (e.g., 3-chloro-N-phenyl): Prepared by chlorination with PCl₅ or SOCl₂, followed by purification via column chromatography .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the thiadiazole ring in this compound synthesis?
- Methodological Answer : The reaction likely proceeds through a [2+3] cycloaddition mechanism, where thiourea acts as a sulfur donor. Computational studies (e.g., DFT calculations) suggest that electron-withdrawing groups on the phenyl ring stabilize the transition state, reducing activation energy by ~15 kcal/mol . Kinetic experiments (monitored via LC-MS) reveal pseudo-first-order dependence on nitrile concentration, supporting a rate-determining cyclization step .
Q. How do substituents on the phenyl ring influence the electronic and biological properties of this compound?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -NO₂, -Cl): Increase electrophilicity of the thiadiazole core, enhancing reactivity in nucleophilic substitutions. For example, 3-chloro derivatives exhibit a 30% higher reaction rate with amines compared to unsubstituted analogs .
- Lipophilic substituents (e.g., -CF₃): Improve membrane permeability, as shown in logP assays (logP = 2.8 for CF₃-substituted vs. 1.9 for the parent compound) .
Q. Can computational tools predict the physicochemical or reactivity profiles of this compound?
- Methodological Answer :
- Gaussian 03/09 : Calculates heat of formation (ΔHf = +145 kJ/mol) and detonation velocity (~8,200 m/s), aiding in energetic material design .
- Molecular docking : Predicts binding affinity (ΔG = -9.2 kcal/mol) to bacterial enoyl-ACP reductase, correlating with observed antimicrobial activity in analogs .
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer :
- Dynamic NMR : Resolves tautomeric equilibria (e.g., thione-thiol forms) by variable-temperature experiments. For example, coalescence temperatures near -20°C indicate rapid interconversion .
- Isotopic labeling : 15N-labeled analogs clarify ambiguous coupling patterns in 13C NMR, distinguishing N-methyl from S-methyl environments .
Properties
IUPAC Name |
3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-7-10-9(13-12-7)11-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPMPIVBMKBEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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